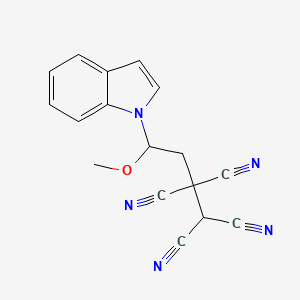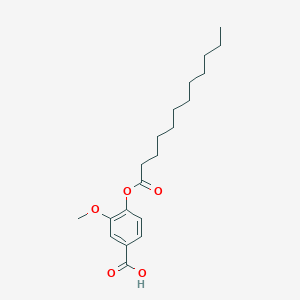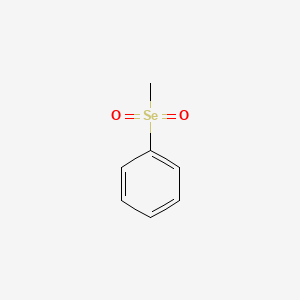![molecular formula C18H17Cl9Ge3O B14352756 [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) CAS No. 91734-74-6](/img/structure/B14352756.png)
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane): is a complex organogermanium compound It is characterized by the presence of a cyclohexane ring substituted with a phenoxyphenyl group and three trichlorogermane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) typically involves the reaction of cyclohexane derivatives with phenoxyphenyl and trichlorogermane reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would require stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermane groups to germane derivatives.
Substitution: The trichlorogermane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include germanium oxides, germane derivatives, and various substituted cyclohexane compounds.
科学的研究の応用
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
作用機序
The mechanism of action of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) involves its interaction with molecular targets through its trichlorogermane groups. These groups can form covalent bonds with nucleophilic sites on biomolecules or other compounds, leading to various biochemical and chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modification of material properties.
類似化合物との比較
Similar Compounds
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorosilane): Similar structure but with silicon instead of germanium.
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorostannane): Similar structure but with tin instead of germanium.
Uniqueness
The uniqueness of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) lies in its germanium content, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include higher reactivity and potential for forming stable complexes with various ligands.
特性
CAS番号 |
91734-74-6 |
|---|---|
分子式 |
C18H17Cl9Ge3O |
分子量 |
786.3 g/mol |
IUPAC名 |
trichloro-[1-(4-phenoxyphenyl)-3,5-bis(trichlorogermyl)cyclohexyl]germane |
InChI |
InChI=1S/C18H17Cl9Ge3O/c19-28(20,21)14-10-15(29(22,23)24)12-18(11-14,30(25,26)27)13-6-8-17(9-7-13)31-16-4-2-1-3-5-16/h1-9,14-15H,10-12H2 |
InChIキー |
SAQWUVMILPDGAG-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(CC1[Ge](Cl)(Cl)Cl)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](Cl)(Cl)Cl)[Ge](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
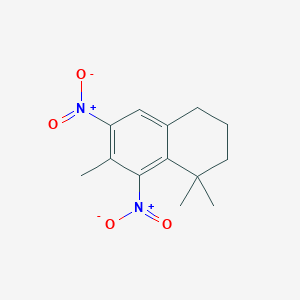
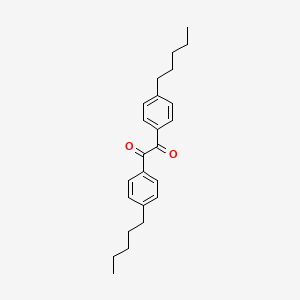
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
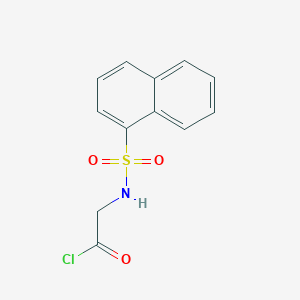


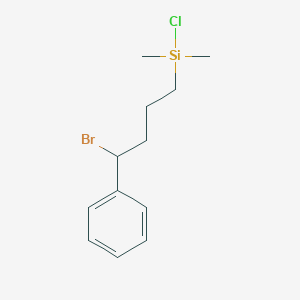

![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
